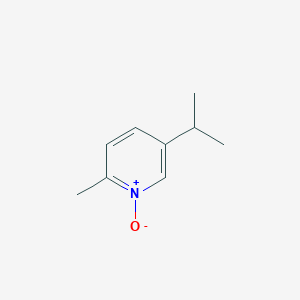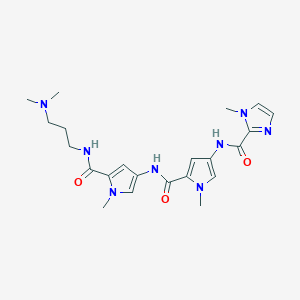![molecular formula C8H7N5O2 B159827 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole CAS No. 131090-44-3](/img/structure/B159827.png)
5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C8H7N5O2. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by the presence of a nitrophenyl group attached to a tetrazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The reaction can be represented as follows:
4-nitrobenzyl chloride+sodium azide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of catalysts such as copper(I) iodide can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 5-[(4-aminophenyl)methyl]-1H-1,2,3,4-tetrazole.
Substitution: Various substituted tetrazole derivatives.
Oxidation: Oxidized tetrazole derivatives.
Aplicaciones Científicas De Investigación
5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-[(4-aminophenyl)methyl]-1H-1,2,3,4-tetrazole: Similar structure but with an amino group instead of a nitro group.
5-[(4-methylphenyl)methyl]-1H-1,2,3,4-tetrazole: Similar structure but with a methyl group instead of a nitro group.
5-[(4-chlorophenyl)methyl]-1H-1,2,3,4-tetrazole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole imparts unique electronic and steric properties, making it distinct from other similar compounds
Propiedades
IUPAC Name |
5-[(4-nitrophenyl)methyl]-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-13(15)7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4H,5H2,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCSVRFWBHAENG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)




![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)






![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)

